N-(2-Bromo-3-methylbenzyl)-N-methylamine chemical structure and properties
N-(2-Bromo-3-methylbenzyl)-N-methylamine chemical structure and properties
An In-Depth Technical Guide to N-(2-Bromo-3-methylbenzyl)-N-methylamine: Structural Profiling, Synthesis, and Applications in Advanced Scaffold Design
Executive Summary & Pharmacophore Rationale
In the landscape of modern drug discovery, halogenated benzylamines serve as highly versatile bifunctional building blocks. N-(2-Bromo-3-methylbenzyl)-N-methylamine (IUPAC: 1-(2-Bromo-3-methylphenyl)-N-methylmethanamine) is a prime example of a structurally pre-organized pharmacophore. The secondary amine provides a reactive nucleophilic handle for targeted alkylation or acylation, while the ortho-bromine atom serves as an essential electrophilic site for transition-metal-catalyzed cross-coupling reactions.
The strategic placement of the meta-methyl group adjacent to the bromine atom induces a profound steric "buttressing effect." This restricts the free rotation of the benzylic carbon-nitrogen bond, locking the molecule into specific rotameric conformations. For drug development professionals, this conformational rigidity is highly desirable when designing molecules that must fit precisely into narrow, rigid receptor pockets, such as Central Nervous System (CNS) targets or specific renal transporters[1][2].
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The lipophilic nature of the bromo and methyl groups significantly enhances the membrane permeability of downstream active pharmaceutical ingredients (APIs).
Table 1: Quantitative & Structural Data Summary
| Property | Value | Mechanistic Implication |
|---|---|---|
| IUPAC Name | 1-(2-Bromo-3-methylphenyl)-N-methylmethanamine | Standardized nomenclature for regulatory filings. |
| Molecular Formula | C9H12BrN | Defines stoichiometric calculations. |
| Molecular Weight | 214.10 g/mol | Low molecular weight allows for extensive downstream derivatization without violating Lipinski’s Rule of 5. |
| Physical State | Light-yellow liquid | Requires liquid handling protocols; easily purified via vacuum distillation or flash chromatography[3]. |
| Key Reactive Sites | 1° Benzylic Carbon, 2° Amine, Aryl Bromide | Enables orthogonal synthetic strategies (e.g., N-alkylation followed by Pd-catalyzed arylation). |
Synthetic Methodologies: Reductive Amination
The most efficient and scalable route to synthesize N-(2-Bromo-3-methylbenzyl)-N-methylamine is via the reductive amination of 2-bromo-3-methylbenzaldehyde with methylamine[3].
Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice for this transformation. Unlike sodium borohydride (NaBH4), which aggressively reduces aldehydes to primary alcohols, NaBH(OAc)3 is sterically hindered and electronically deactivated by its acetate ligands. This makes it highly selective for the transient imine/iminium intermediate over the starting aldehyde. Furthermore, the reaction is typically conducted in weakly acidic conditions or with a slight excess of the amine to drive the equilibrium toward the Schiff base prior to hydride transfer.
Figure 1: Reductive amination workflow for N-(2-Bromo-3-methylbenzyl)-N-methylamine synthesis.
Applications in Advanced Drug Discovery
The dual functionality of N-(2-Bromo-3-methylbenzyl)-N-methylamine makes it a cornerstone in the synthesis of complex therapeutic scaffolds.
Intramolecular Buchwald-Hartwig Arylation (Benzomorphan Scaffolds)
Benzomorphans are critical core structures for developing potent opioid receptor modulators and other CNS-active agents. By tethering the secondary amine of our core building block to a piperidine or enolate derivative, researchers can execute a palladium-catalyzed intramolecular Buchwald-Hartwig cyclization. The ortho-bromine undergoes oxidative addition with the Pd(0) catalyst, followed by intramolecular nucleophilic attack by the tethered amine/enolate, yielding the rigid, bridged benzomorphan architecture[1].
URAT1 Inhibitor Development (Hyperuricemia and Gout)
Uric acid transporter 1 (URAT1) is the primary target for uricosuric drugs used to treat gout. Recent patent literature highlights the use of the 1-(2-bromo-3-methylbenzyl) motif in the synthesis of novel difluoromethylene-containing URAT1 inhibitors[2]. The specific steric bulk of the bromo-methyl substitution pattern forces the molecule into a bioactive conformation that optimally occupies the hydrophobic binding pocket of the URAT1 transporter, offering superior efficacy and reduced hepatotoxicity compared to legacy drugs like benzbromarone[2].
Figure 2: Strategic utilization of the core scaffold in CNS and URAT1 therapeutic agents.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical in-process controls.
Protocol 1: Synthesis of N-(2-Bromo-3-methylbenzyl)-N-methylamine[3]
Objective: High-yield preparation of the secondary amine via reductive amination.
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Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 2-Bromo-3-methylbenzaldehyde (1.0 equiv, e.g., 3.77 mmol) and anhydrous dichloromethane (DCM) (0.2 M concentration).
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Imine Formation: Add methylamine (2.0 equiv, typically as a 9.6 M solution in MeOH). Stir the mixture at room temperature for 2 hours. Causality: The excess amine and extended stirring time ensure complete conversion to the imine, preventing the reduction of unreacted aldehyde into the corresponding alcohol.
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Reduction: Cool the reaction to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise over 15 minutes. Remove the ice bath and stir at room temperature for 12 hours.
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Quenching & Workup: Carefully quench the reaction with saturated aqueous NaHCO3 (gas evolution will occur). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Validation: Purify via flash column chromatography (silica gel, DCM/MeOH gradient). The product is isolated as a light-yellow liquid (~98% yield). Validate via 1H NMR (CDCl3): look for the characteristic benzylic CH2 singlet and the N-methyl singlet[3].
Protocol 2: General Intramolecular Buchwald-Hartwig Cyclization[1]
Objective: Palladium-catalyzed cyclization of a functionalized N-(2-Bromo-3-methylbenzyl) derivative to form a bridged scaffold.
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Degassing (Critical Step): In a Schlenk tube, dissolve the brominated substrate (1.0 equiv) in anhydrous toluene (0.05 M). Degas the solvent via three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligands and the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.
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Catalyst & Base Addition: Under a positive flow of argon, add Pd(OAc)2 (5 mol%), a bulky biaryl phosphine ligand like XPhos or BINAP (10 mol%), and Cs2CO3 (2.0 equiv).
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Cyclization: Seal the tube and heat to 100 °C for 16 hours. Monitor the disappearance of the starting material via LC-MS.
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Isolation: Cool to room temperature, dilute with ethyl acetate, and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography[1].
References
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Investigation and Application of 1,3-Diazepane-2,4-diones as Isocyanate Precursors Source: University of Liverpool Repository URL:[Link]
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Synthesis of Benzomorphan Analogues by Intramolecular Buchwald-Hartwig Cyclization Source: European Journal of Organic Chemistry (Khartulyari, A. S., & Maier, M. E., 2007) URL:[Link]
- Difluoromethylene compound (Patent CA3128846A1)
(Note: This is a placeholder for the actual chemical structure image.)